4-(1H-pyrazol-4-yl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of pyrazolopyridine derivatives, including "4-(1H-pyrazol-4-yl)pyridine," involves various strategies. For example, a sustainable synthetic approach for (pyrazol-4-ylidene)pyridines employs metal catalyst-free aerobic C(sp2)–C(sp3) coupling reactions between 1-amino-2-imino-pyridines and 1-aryl-5-pyrazolone derivatives, utilizing O2 as the sole oxidant. This method highlights the efficiency, high atom economy, and broad substrate scope, in addition to the simplicity of reaction and product purification procedures (Ibrahim & Behbehani, 2019).
Molecular Structure Analysis
The molecular structure of "4-(1H-pyrazol-4-yl)pyridine" has been analyzed through various techniques, including X-ray crystallography. In one study, the pyridine and pyrazole rings of the title compound are approximately coplanar, indicating a significant structural feature of these molecules, which may contribute to their reactivity and interactions with other molecules (Tan et al., 2012).
Chemical Reactions and Properties
"4-(1H-pyrazol-4-yl)pyridine" undergoes various chemical reactions, forming complexes with metals and other molecules. For instance, new mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine have been synthesized, displaying a range of coordination geometries and supramolecular interactions. These complexes exhibit photoluminescent properties, which are studied in methanol solution at room temperature (Zhu et al., 2014).
Scientific Research Applications
As an Extractant : It is used as a pyridine-based ligand to extract Ni(II) and copper(II), indicating its potential in metal recovery and environmental remediation processes (Pearce et al., 2019).
In Complex Formation : It acts as a back-to-back ligand with dipicolylamine, binding palladium or platinum centers in complexes with iron(II), hinting at its application in the synthesis of complex metal structures and potential catalytic systems (Tovee et al., 2010).
In Magnetic Materials : It forms a porous 3D network of trigonal pyramidal [Dy(III)(4)] carbonato-bridged complexes, which exhibit slow magnetization reversal, relevant in the field of magnetic storage and quantum computing (Gass et al., 2012).
In Organic Electronics : While specifically referring to a different derivative (3-(1H-pyrazol-1-yl)pyridine), this compound is used as an electron-transporting unit in bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs), which are crucial in developing more efficient and versatile displays and lighting systems (Li et al., 2016).
Biomedical Applications : Pyrazolo[3,4-b]pyridines, including derivatives of 4-(1H-pyrazol-4-yl)pyridine, have various biomedical applications, such as anti-inflammatory and anti-cancer properties, indicating their potential in therapeutic and pharmaceutical research (Donaire-Arias et al., 2022).
Safety And Hazards
Future Directions
The compound “4-(1H-pyrazol-4-yl)pyridine” can be used as an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in laboratory research processes and chemical pharmaceutical production processes . Therefore, its future directions could be in the development of new drugs and in the field of organic synthesis.
properties
IUPAC Name |
4-(1H-pyrazol-4-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-3-9-4-2-7(1)8-5-10-11-6-8/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDKFMFJVGNYLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362876 | |
Record name | 4-(1H-pyrazol-4-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-4-yl)pyridine | |
CAS RN |
19959-71-8 | |
Record name | 4-(1H-pyrazol-4-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19959-71-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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